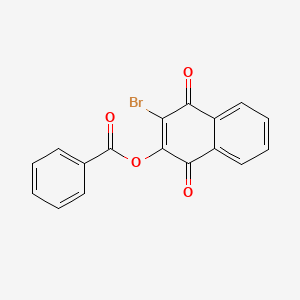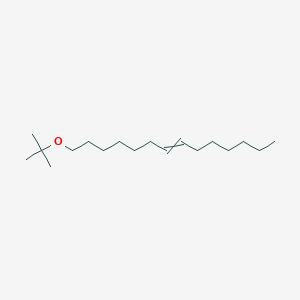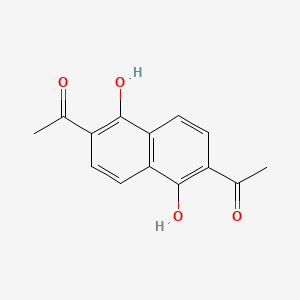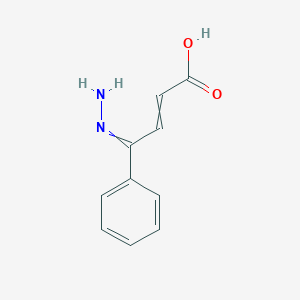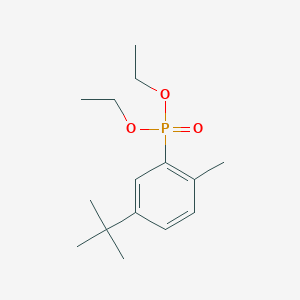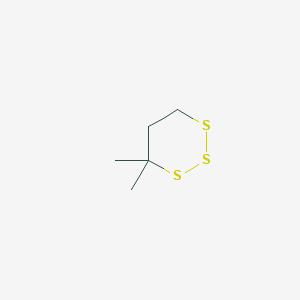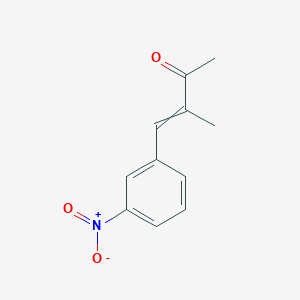
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11NO3 It is a derivative of butenone, featuring a nitrophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one typically involves the condensation of 3-nitrobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activities .
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)-3-buten-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
4-Methyl-3-nitrophenylboronic acid: Contains a boronic acid group instead of the butenone moiety.
3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-: Features a hydroxy and methoxy group on the phenyl ring .
Uniqueness
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both a nitro group and a double bond. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
102880-61-5 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
3-methyl-4-(3-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11NO3/c1-8(9(2)13)6-10-4-3-5-11(7-10)12(14)15/h3-7H,1-2H3 |
InChIキー |
PJTGUYNMBGLCOD-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


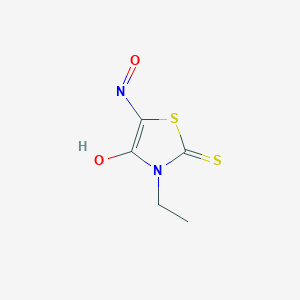
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
